molecular formula C8H5ClO2 B1587797 5-Chlorobenzofuran-3-one CAS No. 3261-05-0

5-Chlorobenzofuran-3-one

Cat. No. B1587797
CAS RN: 3261-05-0
M. Wt: 168.57 g/mol
InChI Key: QQCUCXUMVSGDJH-UHFFFAOYSA-N
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Description

5-Chlorobenzofuran-3-one is a chemical compound with the molecular formula C8H5ClO2 . It has a molecular weight of 168.58 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .


Molecular Structure Analysis

The molecular structure of 5-Chlorobenzofuran-3-one consists of a benzofuran ring with a chlorine atom attached at the 5th position . The exact structural details can be obtained from resources like ChemSpider .


Physical And Chemical Properties Analysis

5-Chlorobenzofuran-3-one is a solid at room temperature . It has a density of 1.289±0.06 g/cm3 . More specific physical and chemical properties may be obtained from resources like Sigma-Aldrich .

Scientific Research Applications

  • Antimicrobial Activity

    • Kumar et al. (2022) explored the synthesis of derivatives of 5-chlorobenzofuran and their potential antimicrobial properties. These derivatives showed promising results as antibacterial and antifungal agents, indicating a potential application in treating microbial infections (Kumar et al., 2022).
  • Antiviral Potential

    • Research by Yar et al. (2009) on the synthesis of benzofuran-3-yl chloride derivatives, which include 5-chlorobenzofuran, indicated potential applications in antiviral therapies. Although the specific antiviral activity was not observed in this study, the cytotoxic properties to host cells suggest a path for further exploration in antiviral research (Yar et al., 2009).
  • Cancer Research

    • Various studies have indicated the relevance of 5-chlorobenzofuran derivatives in cancer research. Bradley et al. (2010) demonstrated the use of 5-chlorobenzofuran derivatives in synthesizing compounds with biological activities, including potential anticancer properties (Bradley et al., 2010).
    • Rabacow et al. (2018) evaluated the antitumor potential of a specific 5-chlorobenzofuran derivative in breast cancer cells, showing its efficacy in reducing cell viability and inducing cell death, highlighting its potential as an anticancer agent (Rabacow et al., 2018).
  • Neuroprotective Effects

    • Studies on 5-chlorobenzofuran derivatives have also shown potential neuroprotective effects. For instance, research has been conducted on derivatives of 5-chlorobenzofuran as potent skeletal muscle relaxants, which could have implications in neurological treatments (Singh et al., 2015).
  • Pharmacological Interactions

    • In the context of pharmacological research, compounds like S-1, which contain 5-chlorobenzofuran-3-one derivatives, have been studied for their efficacy in chemotherapy, particularly in gastric cancer. These studies have explored the mechanisms and effectiveness of these compounds, contributing to advancements in cancer treatment (Fukushima et al., 1998; Sasaki et al., 2007).
  • Green Chemistry Applications

    • The role of 5-chlorobenzofuran derivatives in green chemistry is also notable. Zuo et al. (2017) discussed the eco-sustainable synthesis of chemicals using 5-chlorobenzofuran derivatives, highlighting the importance of these compounds in developing environmentally friendly chemical processes (Zuo et al., 2017).

Safety And Hazards

5-Chlorobenzofuran-3-one should be handled with care. It is recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray . It is also advised to store it under inert gas at 2-8°C .

properties

IUPAC Name

5-chloro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCUCXUMVSGDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395370
Record name 5-chlorobenzofuran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorobenzofuran-3-one

CAS RN

3261-05-0
Record name 5-chlorobenzofuran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the procedure of M. E. Jung et al., J. Org. Chem., 53, 423 (1988), a solution of diazomethane in ether [prepared from N-methyl-N-nitroso-p-toluenesulfonamide (5.8 g, 0.026 mol) and potassium hydroxide (2.9 g, 0.052 mol) in H2O (7 mL), ethanol (10 mL), and ether (70 mL) utilizing a mini-Diazald® apparatus] was added to 5-chloro-2-methoxybenzoyl chloride (2.0 g, 0.010 mol). The resulting mixture was stirred for 30 minutes, concentrated, and acetic acid (20 mL) was added. After 15 minutes, the mixture was concentrated to give 1.6 g (97%) of the product as an orange solid.
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0 (± 1) mol
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5.8 g
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2.9 g
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7 mL
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10 mL
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70 mL
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2 g
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Yield
97%

Synthesis routes and methods II

Procedure details

(Ref: J. Org. Chem. 1955; 20; 813-818) A solution of 2-chloro-1-(5-chloro-2-hydroxy-phenyl)-ethanone (5 g; 24.4 mmol) in ethanol was heated to reflux for 10 minutes and sodium acetate (2 g; 24.4 mmol) was added to the hot mixture. Mixture continued to reflux an additional 10 minutes, and reaction was stoppered and chilled to 0° C. for 20 minutes. Mixture was quenched with water and mixture extracted with ethyl acetate (3×75 mL). Combined organics was washed with brine and dried over MgSO4. Crude material was purfied by chromatography using 0-1% methanol/DCM to afford 5-chlorobenzofuran-3-one as a oily solid. (3.0 g; 75% yield).
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5 g
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0 (± 1) mol
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Demirayak, L Yurttas… - Journal of enzyme …, 2015 - Taylor & Francis
In this study, we have synthesized 2-[3- or 4-(2-aryl-2-oxoethoxy)arylidene]benzofuran-3-one derivatives (D1–D38) and evaluated their anti-cancer activities. The final compounds were …
Number of citations: 35 www.tandfonline.com
J Schmitt - 2018 - search.proquest.com
Aurones, based on the Greek word for gold, are responsible for the yellow pigmentation of some flowers and plants. Despite being a growing subclass of the flavonoid family, interest in …
Number of citations: 0 search.proquest.com
DT Witiak, ES Stratford, R Nazareth… - Journal of Medicinal …, 1971 - ACS Publications
… 2-Carbethoxy methyl-2- [ l-carbethoxv-3-oxo-3-( 2-hydroxy-5chlorophenyl)propyl]-5-chlorobenzofuran-3-one (21) Formation during Attempted Cyclization12 15 …
Number of citations: 58 pubs.acs.org
MY Chang, HY Chen, YL Tsai - The Journal of Organic Chemistry, 2018 - ACS Publications
Temperature-controlled intermolecular desulfonylative condensation of α-sulfonyl o-hydroxyacetophenones with 2-formyl azaarenes (pyridines and quinolones) provides azaaryl (…
Number of citations: 34 pubs.acs.org

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